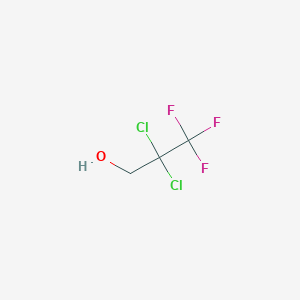
2,2-Dichloro-3,3,3-trifluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-3,3,3-trifluoropropan-1-ol is a useful research compound. Its molecular formula is C3H3Cl2F3O and its molecular weight is 182.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereoselective Synthesis
- Stereoselective Generation of Oxiranes and Alkenes : Shimizu et al. (2003) explored the treatment of substituted trifluoropropan-2-ols with organolithium reagents, resulting in stereoselective production of disubstituted lithio-trifluoromethyloxiranes. These reagents react with electrophiles to yield CF3-containing tri- and tetrasubstituted oxiranes or tetrasubstituted alkenes with high diastereoselectivities (Shimizu et al., 2003).
Synthesis of Organic Compounds
- Synthesis of Trifluoropropanoic Acid : Komata et al. (2008) reported an efficient method for preparing 3,3,3-trifluoropropanoic acid. The method involved transforming 1-chloro-3,3,3-trifluoropropene into trifluoropropanal dimethyl acetal, and then efficiently transforming this into the acid using aqueous hydrogen peroxide (Komata et al., 2008).
Chemical Transformations
- Carbonyl Addition and Alkene Formation : Fujita and Hiyama (1987) demonstrated the preparation of zinc carbenoid CF3CCl2ZnCl from 1,1,1-trichloro-2,2,2-trifluoroethane and zinc powder. This compound was added to carbonyls of aldehydes and α-keto esters to yield 1-substituted 2,2-dichloro-3,3,3-trifluoro-1-propanols, and further processes could create 2-chloro-3,3,3-trifluoropropenes (Fujita & Hiyama, 1987).
Catalytic Fluorination
- Selective Catalytic Fluorination : Mao et al. (2014) explored the catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene over fluorinated chromia catalysts. This process was integral in the synthesis of 2,3,3,3-tetrafluoropropene, and the study highlighted the importance of surface species and catalyst area in the fluorination activity (Mao et al., 2014).
Miscellaneous Applications
- Synthesis of Fluorinated Esters : Inoue, Shiosaki, and Muramaru (2014) described the synthesis of ethyl 3,3,3-trifluoropropionate using commercially available 2-bromo-3,3,3-trifluoropropene. The synthesis proceeded via a tribromide intermediate, showcasing the utility of trifluoropropenes in the formation of fluorinated esters (Inoue, Shiosaki, & Muramaru, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dichloro-3,3,3-trifluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2F3O/c4-2(5,1-9)3(6,7)8/h9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQFIGUSKZJDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2521220.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)


![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)
![5-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2521234.png)
![5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2521235.png)

![Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2521239.png)

![N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-N'-(2-phenylethyl)urea](/img/structure/B2521241.png)
